![molecular formula C15H14ClFO2 B2509290 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanol CAS No. 477889-19-3](/img/structure/B2509290.png)
1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanol" is a structurally complex molecule that is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as chlorophenyl and fluorophenyl groups, which are often involved in the synthesis of pharmacologically active molecules or intermediates in organic synthesis .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes, often starting with a parent compound and undergoing transformations such as biotransformation, condensation reactions, or the introduction of protecting groups . For instance, the metabolic formation of 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol was achieved through intraperitoneal administration in rats, indicating a potential in vivo synthetic route . Another example is the biotransformation-mediated synthesis of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, which is a key intermediate for the preparation of a clinical-stage inhibitor .
Molecular Structure Analysis
The molecular structures of related compounds have been elucidated using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within a molecule . For example, the crystal structure of 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol was determined to belong to the orthorhombic space group with specific cell dimensions and dihedral angles .
Chemical Reactions Analysis
The chemical reactions involving related compounds include the formation of metabolites, the introduction of protecting groups, and condensation reactions . The protecting group strategy is exemplified by the introduction of a 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, which is stable under oxidizing conditions and can be removed under specific conditions . Condensation reactions, such as the Knoevenagel reaction, are used to form intermediates and final products with double bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by the presence of halogen atoms, such as chlorine and fluorine, which can affect the electron density and the strength of intermolecular interactions . The conformational landscape and the strength of hydrogen bonding interactions are also important factors that contribute to the stability and reactivity of these molecules .
Aplicaciones Científicas De Investigación
Therapeutic Applications in Dentistry
Research on related phenolic compounds, such as tyrosol and hydroxytyrosol, indicates potential applications in dentistry due to their antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. These findings suggest a promising future for similar compounds in dental care, particularly in clinical areas requiring anti-inflammatory and antioxidant activities (Ramos et al., 2020).
Biofuel Production
The reforming of bio-ethanol, a process relevant to the compound due to its alcohol functional group, is a promising method for hydrogen production. Catalysts like Rh and Ni significantly affect hydrogen production efficiency, suggesting potential applications in renewable energy sources (Ni, Leung, & Leung, 2007).
Organic Synthesis
The synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, essential for the manufacture of pharmaceuticals, showcases the importance of efficient synthesis methods. This area of research emphasizes the compound's relevance in drug development and manufacturing processes (Qiu et al., 2009).
Environmental Remediation
The enzymatic treatment of organic pollutants, including the use of redox mediators, highlights the potential environmental applications of phenolic compounds. These findings support the idea that similar compounds could be utilized in the degradation or transformation of recalcitrant pollutants in wastewater (Husain & Husain, 2007).
Propiedades
IUPAC Name |
1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFO2/c1-10(18)11-5-7-12(8-6-11)19-9-13-14(16)3-2-4-15(13)17/h2-8,10,18H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAFIZGQDKLZRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-nitrobenzamide](/img/structure/B2509207.png)
![5-[(2-Chloropyrimidin-4-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2509209.png)
![N-(1-cyanocyclopropyl)-2-[N-(2-phenylethyl)acetamido]acetamide](/img/structure/B2509211.png)
![N~2~-(furan-2-ylmethyl)-N-[2-(methoxycarbonyl)phenyl]-alpha-asparagine](/img/structure/B2509214.png)

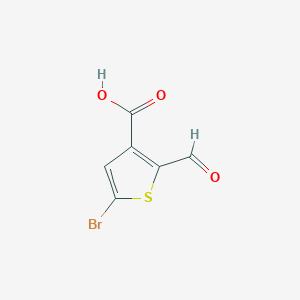
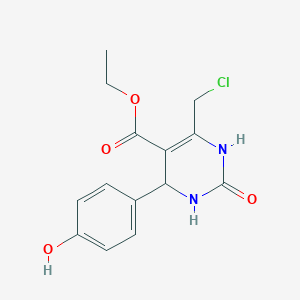
![7-(2-ethoxyethyl)-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2509220.png)
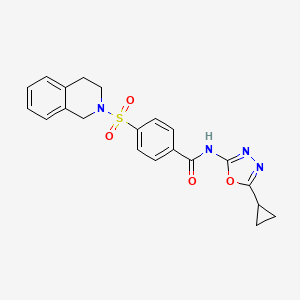
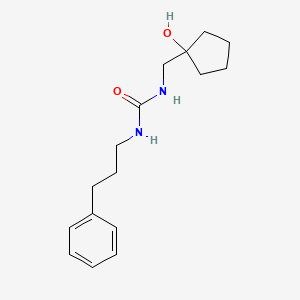

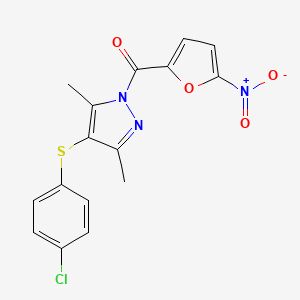
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2509228.png)
![ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2509230.png)